molecular formula C4H5N3O2 B043955 4-Methyl-5-nitroimidazole CAS No. 14003-66-8

4-Methyl-5-nitroimidazole

Cat. No.: B043955
CAS No.: 14003-66-8
M. Wt: 127.1 g/mol
InChI Key: WSYOWIMKNNMEMZ-UHFFFAOYSA-N
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Description

4-Methyl-5-nitroimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group at the 5-position and a methyl group at the 4-position of the imidazole ring imparts unique chemical and biological properties to this compound.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the nitration of imidazole derivatives under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and degradation of the product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Ammonia, primary amines, under mild heating.

Major Products:

    Oxidation: Formation of imidazole-5-carboxylic acid derivatives.

    Reduction: Formation of 4-methyl-5-aminoimidazole.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Mechanism of Action

Target of Action

4-Methyl-5-nitroimidazole, also known as 4-METHYL-5-NITRO-1H-IMIDAZOLE, is a nitroimidazole compound . Nitroimidazoles primarily target anaerobic bacteria and protozoa . The antimicrobial activities of these drugs heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases (NTRs) .

Mode of Action

The mode of action of this compound involves the enzymatic one- or two-electron reduction of the nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) . These highly reactive intermediates can disrupt the DNA of the susceptible bacteria and inhibit the protein synthesis of the cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction and activation of the compound through low-redox-potential reactions, mediated by proteins that are present in the target protozoans (e.g., ferredoxin, nitroreductases, or thioredoxin reductases) . This process leads to the generation of reactive intermediates that can cause DNA damage and inhibit protein synthesis .

Pharmacokinetics

The pharmacokinetics of nitroimidazole compounds like this compound involve absorption, distribution, metabolism, and excretion (ADME). Nitroimidazoles are absorbed almost completely when given orally, with bioavailability >90% for tablets . They are distributed widely and have low protein binding (<20%). The volume of distribution at steady state in adults is 0.51 to 1.1 L/kg . Nitroimidazoles reach 60 to 100% of plasma concentrations in most tissues studied, including the central nervous system . They are extensively metabolized by the liver to 5 metabolites . The majority of the compound and its metabolites are excreted in urine and feces, with less than 12% excreted unchanged in urine .

Result of Action

The result of the action of this compound is the disruption of the DNA of the susceptible bacteria and the inhibition of the protein synthesis of the cell wall, leading to cell death . This makes it effective as an antimicrobial agent against anaerobic bacteria and protozoa .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s antimicrobial activity is more effective under anaerobic conditions . Furthermore, the metabolism of the compound can be affected by the presence of certain proteins in the target organisms . It’s also worth noting that the misuse and overuse of antibiotics in the healthcare system and the agricultural sector can lead to the evolution and/or acquisition of resistance mechanisms by pathogens and environmental microbes .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-nitroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4-position and nitro group at the 5-position make it particularly effective in certain chemical reactions and biological applications compared to other nitroimidazoles.

Properties

IUPAC Name

4-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYOWIMKNNMEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065694
Record name 1H-Imidazole, 4-methyl-5-nitro-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-66-8
Record name 5-Methyl-4-nitroimidazole
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Record name 4-Methyl-5-nitroimidazole
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Record name 4-Methyl-5-nitroimidazole
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Record name 1H-Imidazole, 4-methyl-5-nitro-
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Record name 1H-Imidazole, 4-methyl-5-nitro-
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Record name 4-methyl-5-nitro-1H-imidazole
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Record name 4-METHYL-5-NITROIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 4-methyl-5-nitroimidazole structure in organic synthesis?

A1: The this compound structure serves as a versatile building block in organic synthesis. Its significance lies in the reactivity of the nitro group and the potential for further derivatization at the 4-position. For instance, this compound can be reduced to the corresponding amine, which can then be used to build more complex heterocyclic systems. []

Q2: How is this compound used in the synthesis of nucleoside analogs?

A2: this compound plays a crucial role in synthesizing nucleoside analogs, specifically nitro-1-beta-D-ribofuranosylimidazoles. [] This involves reacting the chloro-mercury salt of a this compound derivative with a protected ribofuranose sugar, followed by deprotection. This approach allows for the incorporation of modified imidazole rings into nucleoside structures, potentially leading to compounds with interesting biological activities.

Q3: Can you provide an example of how the reactivity of this compound is exploited in synthesis?

A3: One example is its use in synthesizing (8R)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol derivatives, which are structurally related to the drug pentostatin. [] This synthesis leverages the reactivity of the 4-methyl group in this compound to build a more complex heterocyclic ring system.

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